6-Methyl-3-thiocyanato-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-3-thiocyanato-1H-indole is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in many natural products and pharmaceuticals. This compound is characterized by a thiocyanate group attached to the third position and a methyl group at the sixth position of the indole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-thiocyanato-1H-indole typically involves the thiocyanation of 6-methylindole. One common method is the electrochemical thiocyanation using potassium thiocyanate in an undivided cell under mild conditions (25°C, Pt anode, CH₃CN) with yields up to 91% . Another approach involves the reaction of 6-methylindole with thiocyanogen in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrochemical processes or catalytic thiocyanation reactions. These methods are optimized for high yield and purity, ensuring the compound is suitable for further applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-thiocyanato-1H-indole undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the thiocyanate group can yield amine derivatives.
Substitution: The thiocyanate group can be substituted by other nucleophiles, leading to a variety of functionalized indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfonyl indoles, amino indoles, and various substituted indoles, depending on the reagents and conditions used.
Scientific Research Applications
6-Methyl-3-thiocyanato-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-3-thiocyanato-1H-indole involves its interaction with specific molecular targets and pathways. The thiocyanate group can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can inhibit the activity of enzymes or disrupt cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Thiocyanato-1H-indole: Lacks the methyl group at the sixth position.
6-Methyl-1H-indole: Lacks the thiocyanate group at the third position.
3-Methyl-1H-indole: Has a methyl group at the third position instead of a thiocyanate group.
Uniqueness
6-Methyl-3-thiocyanato-1H-indole is unique due to the presence of both a methyl group at the sixth position and a thiocyanate group at the third position. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H8N2S |
---|---|
Molecular Weight |
188.25 g/mol |
IUPAC Name |
(6-methyl-1H-indol-3-yl) thiocyanate |
InChI |
InChI=1S/C10H8N2S/c1-7-2-3-8-9(4-7)12-5-10(8)13-6-11/h2-5,12H,1H3 |
InChI Key |
UYIOSKQGWZEKGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2)SC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.